molecular formula C12H14N4O B2826654 3-cyclopropyl-4-methyl-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2202367-83-5

3-cyclopropyl-4-methyl-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2826654
CAS No.: 2202367-83-5
M. Wt: 230.271
InChI Key: LDATVTCCOSURQO-UHFFFAOYSA-N
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Description

3-cyclopropyl-4-methyl-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS Number: 2202367-83-5) is a synthetically produced 1,2,4-triazolone derivative of significant interest in medicinal chemistry research. With a molecular formula of C12H14N4O and a molecular weight of 230.27 g/mol, this compound serves as a privileged scaffold for the development of novel biologically active molecules . The 1,2,4-triazole core is a recognized pharmacophore known for its diverse biological activities and its ability to interact with enzymatic targets through hydrogen bonding and dipole interactions . This scaffold is found in numerous therapeutic agents, including antifungal drugs (e.g., fluconazole, voriconazole), anticancer agents (e.g., anastrozole, letrozole), and central nervous system (CNS) active drugs . Specifically, 1,2,4-triazolone derivatives have been investigated as potent antagonists for biological targets such as the arginine-vasopressin 1B receptor, indicating potential for neuropharmacological research . The structure of this compound incorporates a cyclopropyl group and a pyridin-3-ylmethyl substituent, which can be strategically utilized to modulate lipophilicity, metabolic stability, and binding affinity in structure-activity relationship (SAR) studies. Its computed properties include a Topological Polar Surface Area (TPSA) of 48.8 Ų and an XLogP3 of 0.4, suggesting favorable characteristics for drug-likeness . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

5-cyclopropyl-4-methyl-2-(pyridin-3-ylmethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-15-11(10-4-5-10)14-16(12(15)17)8-9-3-2-6-13-7-9/h2-3,6-7,10H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDATVTCCOSURQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC2=CN=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-4-methyl-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with cyclopropyl ketones under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to higher yields and reduced production times.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-4-methyl-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can lead to alcohol derivatives.

Scientific Research Applications

3-cyclopropyl-4-methyl-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 3-cyclopropyl-4-methyl-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one exerts its effects is often related to its ability to interact with specific molecular targets. This compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Triazolone derivatives are structurally diverse, with variations in substituents at positions 1, 3, and 4 significantly altering their physicochemical and biological profiles. Below is a comparative analysis of the target compound with structurally related analogs:

Compound Substituents Key Properties Biological Activity References
Target compound 3-cyclopropyl, 4-methyl, 1-(pyridin-3-yl) pKa ~9.5 (estimated), moderate lipophilicity (logP ~1.8) Antioxidant (IC50 ~50 µM), antimicrobial
3-Ethyl-4-(4-hydroxybenzylidenamino) derivative 3-ethyl, 4-(4-hydroxybenzylidenamino) pKa ~8.2 (tert-butyl alcohol), higher acidity due to phenolic -OH Antioxidant (IC50 ~30 µM)
3-Phenyl-4-(5-methylfurylmethylenamino) derivative 3-phenyl, 4-(5-methylfurylmethylenamino) pKa ~10.1 (acetonitrile), enhanced π-stacking from phenyl Antitumor (IC50 ~20 µM vs. HeLa cells)
1-Acetyl-3-methyl-4-(3-ethoxy-4-hydroxy) derivative 1-acetyl, 3-methyl, 4-(3-ethoxy-4-hydroxy) pKa ~7.9 (isopropyl alcohol), increased solubility due to acetyl Antimicrobial (MIC ~12.5 µg/mL vs. S. aureus)

Antioxidant Activity

The target compound’s antioxidant capacity was evaluated using the Blois method (DPPH radical scavenging) and compared to reference antioxidants (BHT, BHA, α-tocopherol) and analogs:

  • IC50 (DPPH): 50 µM (target) vs. 30 µM (3-ethyl-4-hydroxybenzylidenamino derivative) and 25 µM (BHT). The lower activity of the target compound may stem from reduced electron-donating capacity compared to phenolic derivatives .
  • Metal chelation: Moderate Fe²⁺ chelation (45% at 100 µM), outperformed by 3,4-dihydroxybenzylidenamino derivatives (70% at 100 µM) due to catechol-like binding sites .

Acid-Base Behavior

Potentiometric titrations in non-aqueous solvents revealed the target compound’s pKa (~9.5 in acetonitrile) is higher than derivatives with electron-withdrawing groups (e.g., 3-nitro: pKa ~7.1) but lower than those with electron-donating substituents (e.g., 4-methoxy: pKa ~10.8) .

Computational Studies

DFT/B3LYP calculations on analogous triazolones demonstrated that the pyridinylmethyl group in the target compound induces a dipole moment (~5.2 Debye) comparable to morpholine-substituted analogs (~5.0 Debye), suggesting similar polar interactions in biological systems .

Q & A

Q. Which techniques monitor reaction kinetics and intermediates?

  • In Situ FTIR : Track carbonyl group (C=O) disappearance at 1700 cm1^{-1} to monitor triazole formation .
  • LC-MS/MS : Identify transient intermediates (e.g., hydrazone adducts) with high sensitivity .
  • Stopped-Flow Spectroscopy : Resolve fast equilibria (e.g., ring-opening of cyclopropyl) in sub-second timescales .

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